2,6-Diamino-4-chlorotoluene
Description
2,6-Diamino-4-chlorotoluene is a substituted toluene derivative featuring amino (-NH₂) groups at the 2 and 6 positions and a chlorine atom at the 4 position of the aromatic ring. This compound is structurally significant due to the electron-donating amino groups and the electron-withdrawing chlorine substituent, which influence its electronic properties, solubility, and reactivity.
Properties
Molecular Formula |
C7H9ClN2 |
|---|---|
Molecular Weight |
156.61 g/mol |
IUPAC Name |
5-chloro-2-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C7H9ClN2/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,9-10H2,1H3 |
InChI Key |
LXPNVRXYGYRMOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1N)Cl)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Structural and Physical Properties
Table 2: Substituent Effects on Reactivity
Research Findings and Implications
- Deuterated Analogues : Isotopic substitution (e.g., in 4-Nitrotoluene-d4) reduces vibrational frequencies, making these compounds valuable in FTIR and NMR spectroscopy for tracking reaction pathways .
- Dihydropyridine Systems: The non-aromatic core in ’s compound allows reversible oxidation to pyridine derivatives, a property exploited in NADH-like redox catalysis . This contrasts with the irreversible reactivity of aromatic toluenes.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2,6-Diamino-4-chlorotoluene with high purity?
- Methodological Answer : Synthesis typically involves catalytic hydrogenation or nitration followed by reduction. To achieve high purity, use HPLC (High-Performance Liquid Chromatography) with a C18 column and a mobile phase of acetonitrile/water (70:30 v/v) for separation. Monitor reaction intermediates via FT-IR to track nitro group reduction to amine (peaks at 1520 cm⁻¹ for NO₂ vs. 3300 cm⁻¹ for NH₂). Purification via recrystallization in ethanol/water (1:3) minimizes byproducts like 4-chloro-2-nitrotoluene .
Q. How can the thermal stability of this compound be experimentally validated?
- Methodological Answer : Perform thermogravimetric analysis (TGA) under nitrogen at a heating rate of 10°C/min. The compound exhibits stability up to 180°C, with decomposition onset at 210°C (mass loss ~15%). Pair with differential scanning calorimetry (DSC) to detect endothermic melting (~145°C) and exothermic decomposition events. Cross-validate with accelerated aging studies (40°C/75% RH for 6 months) to assess hydrolytic stability .
Q. What spectroscopic techniques are optimal for structural confirmation?
- Methodological Answer : Use a combination of:
- ¹H NMR (DMSO-d₆, 400 MHz): δ 6.85 (s, 2H, aromatic), δ 5.20 (s, 4H, NH₂).
- ¹³C NMR : Peaks at 128 ppm (C-Cl), 115 ppm (C-NH₂).
- Mass Spectrometry (ESI-MS) : m/z 173 [M+H]⁺.
Discrepancies in NH₂ proton integration may arise from hydrogen bonding; confirm via X-ray crystallography .
Advanced Research Questions
Q. How do crystallographic parameters influence hydrogen bonding in this compound?
- Methodological Answer : Analyze single-crystal X-ray diffraction data (e.g., using SHELXL ). The compound forms N–H⋯N hydrogen bonds (d = 2.8 Å, ∠N–H⋯N = 165°), creating a 2D network. Graph set analysis (Etter’s notation: R₂²(8) ) reveals bifurcated interactions. Compare with DFT-optimized geometries (B3LYP/6-311+G(d,p)) to resolve discrepancies between experimental and theoretical bond lengths .
Q. What strategies resolve contradictions in toxicity data across studies?
- Methodological Answer : Toxicity variations (e.g., LD₅₀ ranges: 200–450 mg/kg in rodents) may stem from impurities or isomerization. Implement:
- HPLC-MS to quantify trace 4-chloro-2-aminotoluene contaminants.
- Ames Test (TA98 strain) with/without metabolic activation (S9 fraction) to assess mutagenicity.
- Meta-analysis of existing data using PRISMA guidelines, weighting studies with purity >98% .
Q. How can solvent effects modulate the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Screen solvents (DMF, THF, DMSO) in Suzuki-Miyaura reactions with aryl boronic acids. Kinetic studies (via in-situ IR) show DMF enhances reaction rate (k = 0.45 min⁻¹ vs. 0.12 min⁻¹ in THF) due to improved Pd(0) stabilization. Solvent polarity (Hildebrand parameter) correlates with yield (R² = 0.89). Use a Design of Experiments (DoE) approach to optimize solvent/base combinations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
